![molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4](/img/structure/B580053.png)
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, commonly known as MTFI, is a fluorinated aniline derivative that has recently been the subject of extensive research due to its broad range of potential applications. MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase, as well as its potential use as an anti-cancer agent. Additionally, MTFI has been investigated for its ability to act as an antioxidant and anti-inflammatory agent.
Scientific Research Applications
MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, MTFI has been investigated for its potential use as an anti-cancer agent, as well as its ability to act as an antioxidant and anti-inflammatory agent.
Mechanism of Action
MTFI has been found to act as an inhibitor of cytochrome P450 and glutathione S-transferase. Cytochrome P450 is an enzyme involved in the metabolism of xenobiotics, while glutathione S-transferase is an enzyme involved in the detoxification of xenobiotics. MTFI has been found to bind to both enzymes, thus inhibiting their activity. Additionally, MTFI has been found to bind to and inhibit the activity of several other enzymes, including thioredoxin reductase, superoxide dismutase, and catalase.
Biochemical and Physiological Effects
MTFI has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFI can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, MTFI has been found to have anti-inflammatory and antioxidant effects, as well as the ability to reduce the production of reactive oxygen species.
Advantages and Limitations for Laboratory Experiments
MTFI has several advantages and limitations for laboratory experiments. One advantage is that MTFI is relatively inexpensive and readily available. Additionally, MTFI is stable in aqueous solutions and can be stored for extended periods of time. However, MTFI is not soluble in organic solvents, and its solubility in aqueous solutions is limited. Additionally, MTFI is toxic and must be handled with care.
Future Directions
There are several potential future directions for MTFI research. These include further investigation into its potential use as an anti-cancer agent, its ability to act as an antioxidant and anti-inflammatory agent, and its potential use as an inhibitor of cytochrome P450 and glutathione S-transferase. Additionally, further research is needed to determine the optimal dose and method of administration for MTFI. Finally, further research is needed to investigate the long-term effects of MTFI on human health.
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRKLAUVABHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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